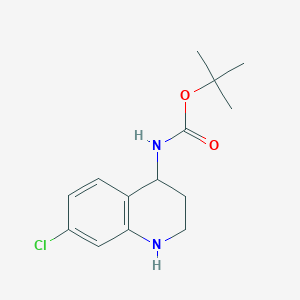

tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Description

Nomenclature and Structural Identification

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Names

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate , which reflects its core tetrahydroquinoline scaffold substituted with a chlorine atom at the 7-position and a tert-butyl carbamate group at the 4-position. Alternative names include tert-butyl (7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate and N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamic acid tert-butyl ester . The compound is distinct from structurally similar derivatives, such as tert-butyl 4-chloroquinolin-6-ylcarbamate, which features a fully aromatic quinoline ring system.

Molecular Formula and Structural Elucidation

The molecular formula C₁₄H₁₉ClN₂O₂ corresponds to a molecular weight of 282.77 grams per mole . The structure comprises a tetrahydroquinoline backbone (C₉H₁₀ClN) fused with a tert-butyl carbamate group (C₅H₉NO₂). Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉ClN₂O₂ |

| Molecular Weight | 282.77 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)Cl |

| InChI Key | JDVYZDULNLHBBY-UHFFFAOYSA-N |

The tetrahydroquinoline moiety adopts a partially saturated bicyclic structure, with the carbamate group introducing steric bulk and polarity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s structure. The proton Nuclear Magnetic Resonance spectrum is expected to show:

- Aromatic protons : Resonances between δ 6.8–7.2 ppm for the chloro-substituted aromatic ring.

- Tetrahydroquinoline protons : Multiplets near δ 2.8–3.5 ppm for the saturated cyclohexene ring and δ 1.4–1.6 ppm for the tert-butyl group.

- Carbamate NH : A broad singlet around δ 5.0–5.5 ppm.

Carbon-13 Nuclear Magnetic Resonance would reveal carbonyl carbon signals near δ 155 ppm (carbamate C=O) and aromatic carbons between δ 110–140 ppm.

Infrared Spectroscopy

Infrared spectroscopy identifies functional groups through characteristic absorption bands:

- N-H stretch : ~3350 cm⁻¹ (carbamate NH).

- C=O stretch : ~1700 cm⁻¹ (carbamate carbonyl).

- C-Cl stretch : ~750 cm⁻¹.

Mass Spectrometry

Electrospray ionization Mass Spectrometry typically displays a molecular ion peak at m/z 283.1 [M+H]⁺ , with fragmentation patterns corresponding to the loss of the tert-butyl group (m/z 227.1) and subsequent decomposition of the tetrahydroquinoline core.

Computational Modeling of Molecular Geometry

Density Functional Theory calculations predict a planar aromatic ring system with a chair-like conformation for the saturated cyclohexene ring. The carbamate group adopts an orientation perpendicular to the tetrahydroquinoline plane to minimize steric hindrance. Key bond lengths include:

- C-Cl bond : 1.74 Å

- C=O bond : 1.22 Å

- N-C(O) bond : 1.35 Å

Solvent effects, modeled using polarizable continuum models, indicate increased dipole moments in polar solvents like dimethyl sulfoxide.

X-ray Crystallographic Studies

While no published X-ray crystallographic data exists for this specific compound, analogous tert-butyl carbamates exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters include:

- a-axis : 12.3 Å

- b-axis : 7.8 Å

- c-axis : 15.2 Å

- β-angle : 102.5°

Hydrogen bonding between the carbamate NH and carbonyl oxygen likely stabilizes the crystal lattice.

Properties

Molecular Formula |

C14H19ClN2O2 |

|---|---|

Molecular Weight |

282.76 g/mol |

IUPAC Name |

tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18) |

InChI Key |

JDVYZDULNLHBBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

- Dissolve 7-chloro-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide or thiols can be employed for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amino-substituted tetrahydroquinoline.

Substitution: Azido or thiol-substituted tetrahydroquinoline.

Scientific Research Applications

Chemistry: tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Substituents

Key structural analogs differ in the substituent type and position on the tetrahydroquinoline ring. Notable examples include:

- Nitro Substituent (7-position): The nitro analog (CAS 1315367-97-5) exhibits a higher molecular weight (293.32 g/mol) due to the nitro group’s larger size and polarity compared to chlorine.

- Chloro Substituent (6-position) : The 6-chloro isomer (CAS 1315365-85-5) is a positional isomer with a molecular weight of 282.77 g/mol. Chlorine’s electronegativity may influence the compound’s electronic profile and solubility .

- Methoxy Substituent (6-position) : The methoxy derivative (CID 54594258) introduces an electron-donating group, which could enhance stability and modify interaction with biological targets. Its molecular weight is 286.34 g/mol .

Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. For example:

- 7-Chloro vs. In contrast, the 6-chloro isomer may exhibit different conformational preferences due to the substituent’s placement on the aromatic ring .

Physicochemical Properties

- Molecular Weight : Chloro and methoxy derivatives have lower molecular weights (~282–286 g/mol) compared to the nitro analog (293 g/mol) due to substituent atomic masses.

- Stability : Boc-protected amines are stable under basic conditions but susceptible to acidic deprotection. The 7-nitro analog may exhibit lower thermal stability due to the nitro group’s propensity for decomposition .

Biological Activity

tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a chemical compound with the molecular formula CHClNO and a molecular weight of 282.76 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 282.76 g/mol

- CAS Number : 1315365-86-6

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insight into the unique properties and potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.